(S)-Fmoc-2-amino-4-((3-benzyloxy)phenyl)butanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(benzyloxy)phenyl)butanoic acid is a complex organic compound with a unique structure that includes a fluorenyl group, a benzyloxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(benzyloxy)phenyl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: The protected amine is then coupled with a suitable butanoic acid derivative under conditions that promote the formation of the desired amide bond.
Introduction of the benzyloxyphenyl group: The benzyloxyphenyl group is introduced through a substitution reaction, typically using a benzyloxyphenyl halide and a suitable base.
Deprotection: The Fmoc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(benzyloxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(benzyloxy)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(benzyloxy)phenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the benzyloxy group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methoxyphenyl)butanoic acid: Similar structure but has a methoxy group instead of a benzyloxy group.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(benzyloxy)phenyl)butanoic acid is unique due to the presence of both the fluorenyl and benzyloxyphenyl groups, which confer specific chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H29NO5 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C32H29NO5/c34-31(35)30(18-17-22-11-8-12-24(19-22)37-20-23-9-2-1-3-10-23)33-32(36)38-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-16,19,29-30H,17-18,20-21H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
InChI Key |
IKZLDCMFZRXCIE-PMERELPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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